BenchChemオンラインストアへようこそ!

(R)-5,7-Difluoro-2,3-dihydrobenzofuran-3-amine hydrochloride

Chiral resolution Enantiomeric purity Stereospecific synthesis

(R)-5,7-Difluoro-2,3-dihydrobenzofuran-3-amine hydrochloride (CAS 2703745-62-2) is a chiral, fluorinated heterocyclic amine comprising a 2,3-dihydrobenzofuran core with fluorine substitutions at the 5- and 7-positions and a primary amine at the 3-position in the (R)-configuration, supplied as the hydrochloride salt. With a molecular formula of C₈H₈ClF₂NO and a molecular weight of 207.61 g/mol , this compound serves as a chiral building block and privileged scaffold in medicinal chemistry, particularly for programs targeting central nervous system disorders and inflammation-related pathways.

Molecular Formula C8H8ClF2NO
Molecular Weight 207.60 g/mol
Cat. No. B7947493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-5,7-Difluoro-2,3-dihydrobenzofuran-3-amine hydrochloride
Molecular FormulaC8H8ClF2NO
Molecular Weight207.60 g/mol
Structural Identifiers
SMILESC1C(C2=C(O1)C(=CC(=C2)F)F)N.Cl
InChIInChI=1S/C8H7F2NO.ClH/c9-4-1-5-7(11)3-12-8(5)6(10)2-4;/h1-2,7H,3,11H2;1H/t7-;/m0./s1
InChIKeyQIPZDYABBMFPHV-FJXQXJEOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is (R)-5,7-Difluoro-2,3-dihydrobenzofuran-3-amine Hydrochloride: A Chiral, Fluorinated Dihydrobenzofuran Scaffold for Medicinal Chemistry


(R)-5,7-Difluoro-2,3-dihydrobenzofuran-3-amine hydrochloride (CAS 2703745-62-2) is a chiral, fluorinated heterocyclic amine comprising a 2,3-dihydrobenzofuran core with fluorine substitutions at the 5- and 7-positions and a primary amine at the 3-position in the (R)-configuration, supplied as the hydrochloride salt . With a molecular formula of C₈H₈ClF₂NO and a molecular weight of 207.61 g/mol , this compound serves as a chiral building block and privileged scaffold in medicinal chemistry, particularly for programs targeting central nervous system disorders and inflammation-related pathways [1].

Why (R)-5,7-Difluoro-2,3-dihydrobenzofuran-3-amine Hydrochloride Cannot Be Generically Substituted: Enantiomeric, Fluorination, and Salt-Form Specificity


This compound cannot be interchanged with its (S)-enantiomer (CAS 1241676-95-8), racemic mixture (CAS 939757-44-5), non-fluorinated analog, or mono-fluorinated congeners without altering key pharmacological and physicochemical properties. The (R)-configuration determines stereospecific target engagement confirmed by SMILES N[C@H]1COC2=C1C=C(F)C=C2F . The 5,7-difluoro pattern raises the Consensus LogP from 0.71 (non-fluorinated analog) and ~0.97 (mono-fluoro analog) to 1.67, a ΔLogP of +0.96 and +0.70 respectively that substantially impacts membrane permeability, metabolic stability, and off-target promiscuity profiles. The hydrochloride salt (MW 207.61) further differentiates from the free base (MW 171.14), which requires refrigerated storage (4 °C) with light protection . Generic substitution across any of these three dimensions—chirality, fluorination pattern, or salt form—introduces uncontrolled variability in solubility, stability, and biological readout.

Quantitative Differentiation Evidence for (R)-5,7-Difluoro-2,3-dihydrobenzofuran-3-amine Hydrochloride: Comparator-Based Analysis


Enantiomeric Identity: (R)-Configuration Verified by Stereospecific SMILES Notation vs (S)-Enantiomer and Racemic Mixture

The (R)-enantiomer is unambiguously identified by the SMILES string N[C@H]1COC2=C1C=C(F)C=C2F (free base) , whereas the (S)-enantiomer bears the SMILES N[C@@H]1COC2=C1C=C(F)C=C2F (CAS 1241676-95-8) . The racemic mixture (CAS 939757-44-5) lacks stereochemical specification . Because dihydrobenzofuran-3-amines exhibit enantiomer-dependent pharmacology (as documented for related monoamine reuptake inhibitors in patent CA 2672464), procurement of the correct enantiomer is essential for reproducible SAR studies.

Chiral resolution Enantiomeric purity Stereospecific synthesis

Lipophilicity Modulation: 5,7-Difluoro Pattern Increases LogP by +0.96 vs Non-Fluorinated and +0.70 vs Mono-Fluorinated Analogs

Calculated Consensus LogP for (R)-5,7-difluoro-2,3-dihydrobenzofuran-3-amine hydrochloride is 1.67 , compared with LogP 0.71 for the non-fluorinated 2,3-dihydrobenzofuran-3-amine and LogP ~0.97 for the mono-fluorinated 5-fluoro analog . This represents a ΔLogP of +0.96 (vs non-fluorinated) and +0.70 (vs mono-fluoro), attributable to the electron-withdrawing and hydrophobic contributions of two aromatic fluorine atoms. The significance of fluorination on benzofuran/dihydrobenzofuran biological activity is established in the peer-reviewed literature, where structure–activity relationship analysis confirms that difluorine substitution enhances anti-inflammatory and anticancer potency [1].

Lipophilicity Fluorination SAR Blood-brain barrier penetration

Salt Form Selection: Hydrochloride Salt Improves Ambient Stability Over the Free Base

The hydrochloride salt (CAS 2703745-62-2, MW 207.61) is supplied at 95% purity with no special storage restrictions noted by the manufacturer . In contrast, the free base (CAS 1213895-29-4, MW 171.14) requires storage at 4 °C with protection from light, indicating greater susceptibility to thermal or photolytic degradation . This 36.47 g/mol molecular weight increase from salt formation corresponds to a 21.3% mass difference that must be accounted for in stoichiometric calculations, but confers practical advantages for compound management in compound libraries and long-term storage.

Salt selection Stability Solid-state handling

Multi-Vendor Purity Specifications: Consistent ≥95% Purity with Batch-Specific QC Documentation

The hydrochloride salt is available from Bidepharm at 95% purity and from Leyan at 95% purity . The free base is available from Chemscene at ≥97% purity , from Leyan at 97% purity , and from AKSci at ≥95% purity . All vendors provide batch-specific QC documentation including NMR, HPLC, and/or GC. This multi-source availability with consistent ≥95% purity threshold reduces single-supplier dependency risk. Notably, the free base achieves a higher nominal purity (≥97%) than the HCl salt (95%), though the difference may reflect the additional mass of the hydrochloride counterion affecting HPLC area% normalization rather than a genuine difference in chemical quality.

Quality control Purity specification Analytical characterization

Optimal Application Scenarios for (R)-5,7-Difluoro-2,3-dihydrobenzofuran-3-amine Hydrochloride Based on Quantitative Differentiation Evidence


CNS Drug Discovery: Chiral Building Block for Blood-Brain Barrier-Penetrant Candidates

The Consensus LogP of 1.67 for the 5,7-difluoro scaffold falls within the optimal range (1–3) for passive blood-brain barrier penetration, substantially above the non-fluorinated analog (LogP 0.71) which is below the typical CNS drug threshold. Coupled with the (R)-configuration necessary for stereospecific receptor engagement, this compound is suited as a key intermediate for CNS-targeted programs such as serotonin receptor modulators or monoamine reuptake inhibitors, where the dihydrobenzofuran scaffold has established precedent in patent literature [1].

Structure-Activity Relationship (SAR) Studies: Systematic Fluorination Impact Assessment

The quantifiable LogP ladder—non-fluorinated (0.71) → mono-fluoro (0.97) → 5,7-difluoro (1.67)—makes (R)-5,7-difluoro-2,3-dihydrobenzofuran-3-amine hydrochloride an essential member of a fluorination SAR matrix. Researchers can use this compound alongside its non-fluorinated and mono-fluorinated comparators to deconvolute the contributions of lipophilicity, metabolic stability, and electronic effects on target binding and cellular activity, following the general framework established for fluorinated dihydrobenzofuran SAR [1].

Compound Library Procurement: Ambient-Stable HCl Salt for High-Throughput Screening

The hydrochloride salt's ambient storage compatibility (no cold-chain requirement) provides a logistical advantage over the free base (4°C, light-protected storage). For screening libraries where hundreds to thousands of compounds must be managed, weighed, and solubilized, the elimination of cold-chain constraints reduces operational complexity and degradation risk during automated liquid handling, making the HCl salt the preferred form for HTS compound management.

Anti-Inflammatory and Anticancer Lead Optimization: Fluorinated Dihydrobenzofuran Scaffold Development

The peer-reviewed demonstration that fluorinated benzofuran and dihydrobenzofuran derivatives exhibit IC₅₀ values ranging from 1.2 to 20.5 µM against inflammatory mediators (IL-6, CCL2, NO, PGE₂) and achieve approximately 70% proliferation inhibition in HCT116 colorectal adenocarcinoma cells [1] supports the use of (R)-5,7-difluoro-2,3-dihydrobenzofuran-3-amine hydrochloride as a starting scaffold for further derivatization. The primary amine handle at the 3-position provides a versatile functionalization point for amide coupling, reductive amination, or sulfonamide formation, enabling rapid exploration of chemical space around the validated 5,7-difluoro-dihydrobenzofuran pharmacophore.

Quote Request

Request a Quote for (R)-5,7-Difluoro-2,3-dihydrobenzofuran-3-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.